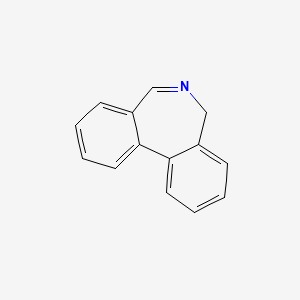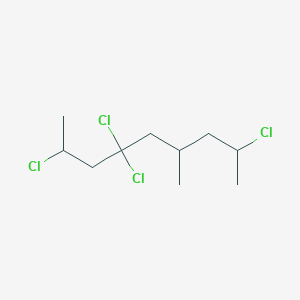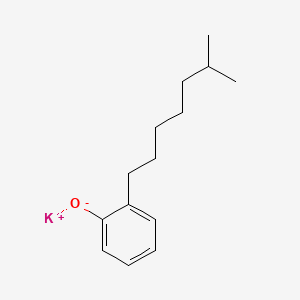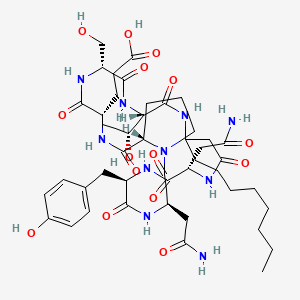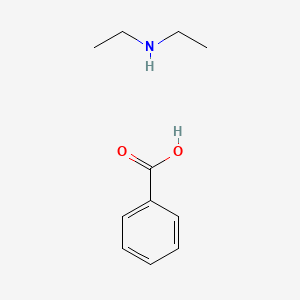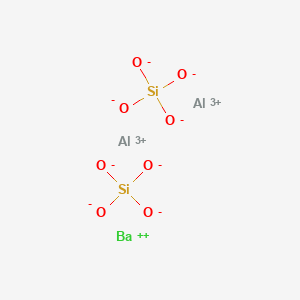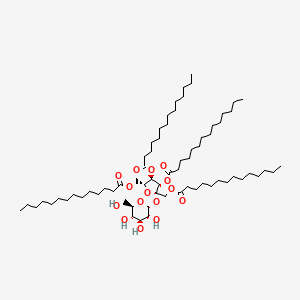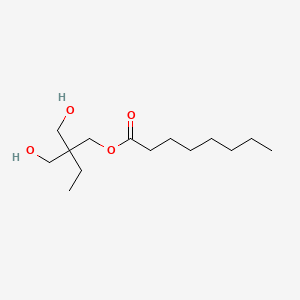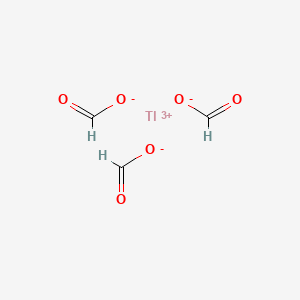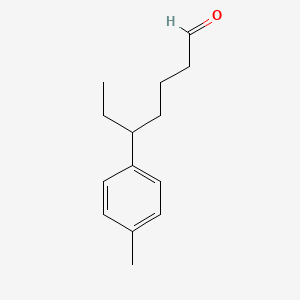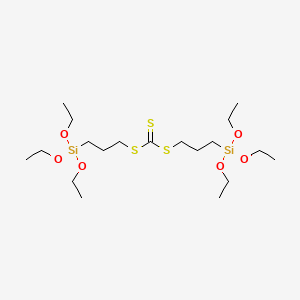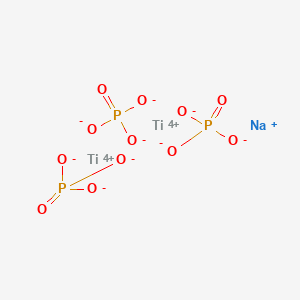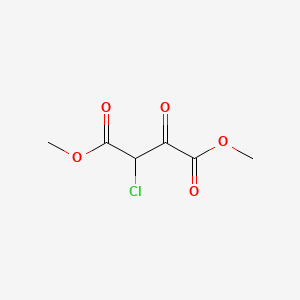
Dimethyl chlorooxosuccinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl chlorooxosuccinate can be synthesized through the chlorination of dimethyl oxosuccinate. The reaction typically involves the use of thionyl chloride (SOCl2) as the chlorinating agent. The reaction is carried out under controlled conditions to ensure the selective chlorination of the oxosuccinate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the continuous flow of reactants through a reactor system to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully monitored and controlled to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl chlorooxosuccinate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or alcohols, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized to form higher oxidation state products.
Reduction Reactions: Reduction of this compound can lead to the formation of dimethyl oxosuccinate.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to facilitate the substitution process.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted succinates, depending on the nucleophile used.
Oxidation Reactions: Products may include higher oxidation state compounds, such as carboxylic acids.
Reduction Reactions: Products include reduced forms of the original compound, such as dimethyl oxosuccinate.
Aplicaciones Científicas De Investigación
Dimethyl chlorooxosuccinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of dimethyl chlorooxosuccinate involves its reactivity with nucleophiles and electrophiles. The chloro group acts as a leaving group, allowing for substitution reactions to occur. The ester groups can undergo hydrolysis under acidic or basic conditions, leading to the formation of succinic acid derivatives. The molecular targets and pathways involved in its biological activity are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl oxosuccinate: Lacks the chloro group and has different reactivity.
Diethyl chlorooxosuccinate: Similar structure but with ethyl ester groups instead of methyl.
Chlorosuccinic acid: Contains a chloro group but lacks ester groups.
Uniqueness
Dimethyl chlorooxosuccinate is unique due to the presence of both chloro and ester groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions makes it a versatile compound in synthetic chemistry.
Propiedades
Número CAS |
35073-82-6 |
|---|---|
Fórmula molecular |
C6H7ClO5 |
Peso molecular |
194.57 g/mol |
Nombre IUPAC |
dimethyl 2-chloro-3-oxobutanedioate |
InChI |
InChI=1S/C6H7ClO5/c1-11-5(9)3(7)4(8)6(10)12-2/h3H,1-2H3 |
Clave InChI |
HQOMJNUPLXPBNB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(C(=O)C(=O)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


